molecular formula C10H12O B195851 1-(2,3-Dimethylphenyl)ethanone CAS No. 2142-71-4

1-(2,3-Dimethylphenyl)ethanone

Cat. No.: B195851
CAS No.: 2142-71-4
M. Wt: 148.2 g/mol
InChI Key: YXJIYJZHAPHBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)ethanone, also known as 2,3-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2,3-dimethylbenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(2,3-dimethylphenyl)ethanol. This reaction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to form 1-(2,3-dimethyl-4-nitrophenyl)ethanone.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Sodium borohydride, lithium aluminum hydride
  • Substitution: Nitric acid, sulfuric acid

Major Products:

Scientific Research Applications

1-(2,3-Dimethylphenyl)ethanone has several applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethylphenyl)ethanone
  • 1-(2,5-Dimethylphenyl)ethanone
  • 1-(3,4-Dimethylphenyl)ethanone

Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and physical properties, influencing its reactivity and applications. For instance, the position of the methyl groups can affect the compound’s steric and electronic environment, leading to differences in reaction outcomes and biological activities .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJIYJZHAPHBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175691
Record name 2',3'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-71-4
Record name 2',3'-Dimethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dimethylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dimethylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dimethylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dimethylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dimethylphenyl)ethanone
Customer
Q & A

Q1: What is the significance of 1-(2,3-Dimethylphenyl)ethanone in the synthesis of medetomidine?

A1: this compound is a crucial starting material in the synthesis of medetomidine, a potent and selective α2-adrenoceptor agonist. [, ] Both research papers highlight its use alongside a 4-imidazole derivative in a three-step synthetic route. [, ] This approach is deemed advantageous due to the affordability of these starting materials and the simplicity of the reaction process. [, ]

Q2: How does the use of this compound contribute to the efficiency of medetomidine production?

A2: The research papers indicate that employing this compound in the described synthetic route leads to a medetomidine yield of up to 76% with a product purity reaching 99.5%. [, ] This efficiency is attributed to the straightforward nature of the three-step reaction process, which is easily controlled and suitable for large-scale industrial production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.